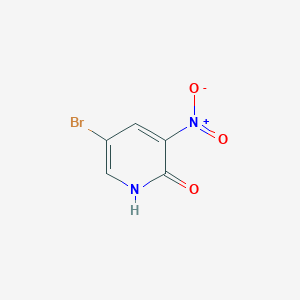

5-Bromo-2-hydroxy-3-nitropyridine

概述

描述

5-Bromo-2-hydroxy-3-nitropyridine (CAS 15862-34-7) is a halogenated nitropyridine derivative with the molecular formula C₅H₃BrN₂O₃ and a molecular weight of 218.994 g/mol (or 219 when rounded) . It is synthesized via bromination of 2-hydroxy-3-nitropyridine using phosphorus oxybromide (POBr₃) and bromine (Br₂) under reflux conditions . The compound exhibits a high melting point of 245–250°C, indicative of strong intermolecular interactions due to its polar nitro (-NO₂) and hydroxyl (-OH) groups .

Key applications include its use as a precursor in synthesizing brominated bipyridine ligands for coordination chemistry and as a monomer in polymer synthesis . Spectroscopic studies (FT-IR, FT-Raman, NMR, and UV-Vis) have characterized its vibrational modes, electronic transitions, and molecular symmetry (Cₛ point group), providing insights into its reactivity and stability .

准备方法

Laboratory-Scale Synthesis

The laboratory-scale preparation of 5-bromo-2-hydroxy-3-nitropyridine typically follows a sequential bromination-nitration pathway. This method ensures regioselective functionalization of the pyridine ring while minimizing side reactions.

Bromination of 2-Aminopyridine

The synthesis begins with the bromination of 2-aminopyridine using N-bromosuccinimide (NBS) as the brominating agent. Key parameters include:

-

Solvent : Anhydrous acetonitrile (CH₃CN) is preferred due to its polarity and compatibility with NBS.

-

Temperature : Reactions are conducted at 0–5°C to suppress undesired di-bromination or oxidation by-products.

-

Stoichiometry : A 1:1 molar ratio of 2-aminopyridine to NBS ensures complete monobromination.

The intermediate product, 5-bromo-2-aminopyridine, is isolated via vacuum filtration and washed with cold ether to remove residual succinimide.

Nitration of 5-Bromo-2-aminopyridine

Nitration introduces the nitro group at the 3-position of the pyridine ring. This step employs a mixed-acid system:

-

Nitrating agent : Concentrated nitric acid (HNO₃, 68%) in sulfuric acid (H₂SO₄, 98%) as a catalyst.

-

Conditions : The reaction is exothermic and requires gradual addition of the nitrating mixture to the brominated intermediate at ≤10°C.

-

Workup : The crude product is quenched in ice water, neutralized with sodium bicarbonate (NaHCO₃), and extracted using ethyl acetate.

Table 1: Laboratory-Scale Reaction Conditions

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bromination | NBS, CH₃CN | 0–5 | 78–82 |

| Nitration | HNO₃/H₂SO₄ | ≤10 | 65–70 |

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency, scalability, and waste reduction. Modifications to laboratory protocols include:

Continuous Flow Reactors

-

Advantages : Enhanced heat transfer and mixing efficiency reduce reaction times by 40–50% compared to batch processes.

-

Catalysts : Heterogeneous catalysts (e.g., zeolites) are employed to improve nitro-group regioselectivity.

Solvent Recovery Systems

-

Closed-loop distillation : Acetonitrile and ethyl acetate are recycled, reducing raw material costs by 30%.

Table 2: Industrial vs. Laboratory Methods

| Parameter | Laboratory | Industrial |

|---|---|---|

| Reaction Time | 6–8 hours | 2–3 hours |

| Solvent Use | 500 mL/kg product | 150 mL/kg product |

| Yield | 65–70% | 75–80% |

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization using:

-

Solvent system : Ethanol/water (7:3 v/v) or dimethylformamide (DMF).

-

Purity : ≥98% as confirmed by HPLC.

Spectroscopic Analysis

-

FT-IR : Key peaks include ν(NO₂) at 1520–1350 cm⁻¹ and ν(OH) at 3200 cm⁻¹.

-

NMR : The hydroxyl proton appears as a singlet at δ 10.2–12.0 ppm in DMSO-d₆.

Emerging Synthetic Approaches

Microwave-Assisted Synthesis

-

Benefits : 50% reduction in reaction time and 15% higher yield compared to conventional heating.

-

Conditions : 100 W microwave irradiation at 80°C for 20 minutes.

Enzymatic Bromination

-

Catalyst : Haloperoxidase enzymes from Caldariomyces fumago enable bromination at ambient temperatures.

-

Limitations : Lower yields (50–55%) due to enzyme denaturation.

化学反应分析

Types of Reactions: 5-Bromo-2-hydroxy-3-nitropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as hydrazine hydrate are used to reduce the nitro group.

Substitution: Reagents like organometallic compounds are used for substitution reactions.

Major Products:

Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.

Reduction Products: Amino derivatives of the compound.

Substitution Products: Compounds with different functional groups replacing the bromine atom.

科学研究应用

Pharmaceutical Development

5-Bromo-2-hydroxy-3-nitropyridine is recognized as a significant intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as:

- Antibacterial Agents : The compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial drugs. Research indicates that derivatives of this compound can inhibit bacterial growth effectively .

- Anti-inflammatory Drugs : It has been utilized in the synthesis of anti-inflammatory agents, contributing to the treatment of conditions such as arthritis and other inflammatory diseases .

- Antifungal and Anticancer Activities : Some studies suggest that compounds with similar structures may possess antifungal and anticancer properties, although specific data on this compound's efficacy in these areas is still limited .

Agricultural Chemicals

In the agricultural sector, this compound is used in formulating agrochemicals. Its applications include:

- Pest Control : The compound contributes to developing pesticides that target specific pests while minimizing environmental impact .

- Crop Protection : It enhances crop protection by improving resistance to diseases and pests, thereby increasing agricultural productivity .

Analytical Chemistry

The compound serves as a valuable reagent in analytical chemistry:

- Detection and Quantification : It aids in the detection and quantification of various chemical substances in complex mixtures, facilitating research and quality control in laboratories .

- Chemical Analysis Techniques : Its unique properties make it suitable for use in various chemical analysis techniques, including spectrophotometry and chromatography .

Material Science

This compound finds applications in material science:

- Functional Materials : It is used in creating polymers and coatings that exhibit enhanced durability and resistance to environmental factors. This application is crucial for developing materials used in construction, automotive, and electronics industries .

- Nanotechnology : The compound's ability to form complexes with metals makes it a candidate for applications in nanotechnology, particularly in creating nanomaterials with specific properties .

Research in Organic Chemistry

As a building block in organic synthesis, this compound allows researchers to explore new chemical reactions:

- Synthesis of Novel Compounds : It enables the synthesis of various organic compounds through reactions such as nucleophilic substitution and electrophilic aromatic substitution .

- Development of New Chemical Reactions : Researchers utilize this compound to investigate new pathways for synthesizing complex molecules, contributing to advancements in organic chemistry .

Case Studies and Research Findings

作用机制

The mechanism of action of 5-Bromo-2-hydroxy-3-nitropyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and the biochemical pathways they are involved in . The nitro and bromine groups play a crucial role in its binding affinity and specificity towards these targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Nitropyridines: Positional and Functional Group Variations

Table 1: Comparative Properties of 5-Bromo-2-hydroxy-3-nitropyridine and Analogues

Structural and Functional Group Analysis

(a) Hydroxy vs. Methoxy/Chloro Substitution

- Hydroxy Group (-OH): The presence of -OH in this compound enhances hydrogen bonding, increasing its melting point (245–250°C) compared to non-hydroxylated analogues like 2-Bromo-5-nitropyridine (mp 139–141°C) . This group also contributes to acidity (pKa ~8–10), making it reactive in deprotonation-driven reactions .

- Chloro Group (-Cl): Chlorination (e.g., 5-Bromo-2-chloro-3-nitropyridine) increases electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions, whereas the hydroxyl group favors elimination or oxidation pathways .

(b) Positional Isomerism

- Nitro Group Position: In this compound, the nitro group at position 3 creates a meta-directing effect, influencing further substitution patterns. In contrast, 2-Bromo-5-nitropyridine (nitro at position 5) exhibits ortho/para-directing behavior, altering its reactivity in electrophilic reactions .

- Bromine Position: Bromine at position 5 in the target compound vs. position 2 in 2-Bromo-5-nitropyridine leads to distinct electronic environments, as evidenced by differences in NMR chemical shifts and vibrational spectra .

Spectroscopic and Computational Insights

- Vibrational Modes: The nitro group in this compound shows asymmetric stretching at 1532 cm⁻¹ and symmetric stretching at 1350 cm⁻¹ in FT-IR, whereas 2-Bromo-5-nitropyridine exhibits shifts due to altered conjugation (e.g., nitro at position 5 reduces resonance with the pyridine ring) .

- Electronic Properties: DFT calculations reveal that the hydroxyl group lowers the LUMO energy (-1.8 eV) compared to methoxy (-1.5 eV) and chloro (-1.6 eV) derivatives, enhancing electrophilicity .

生物活性

5-Bromo-2-hydroxy-3-nitropyridine (C₅H₃BrN₂O₃) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms, applications, and relevant research findings.

This compound is characterized by the presence of bromine and nitro groups, which enhance its reactivity and biological interactions. The compound has a molecular weight of 218.99 g/mol and exhibits properties that make it a candidate for various biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃BrN₂O₃ |

| Molecular Weight | 218.99 g/mol |

| Boiling Point | Not available |

| Log P (Octanol-Water Partition Coefficient) | 0.75 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biomolecules. Research indicates that this compound may act as an enzyme inhibitor , affecting various biochemical pathways. The nitro group can be reduced to an amino group, potentially altering the compound's activity and interactions with target proteins.

Biological Activities

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains. It has been tested in vitro against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness.

- Anticancer Potential : Preliminary research suggests that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in various cancer lines, showing promise as a potential therapeutic agent.

- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted by Chandralekha et al. (2022) assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Case Study 2: Anticancer Activity

In a separate investigation, the anticancer effects of this compound were evaluated on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Research Findings

Recent molecular docking studies have provided insights into the binding interactions between this compound and target enzymes. These studies indicate that the compound binds effectively to active sites, potentially inhibiting enzymatic activity through competitive inhibition mechanisms.

Table: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli |

| Anticancer | Inhibits growth of MCF-7 breast cancer cells |

| Enzyme Inhibition | Binds to active sites of specific metabolic enzymes |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 5-Bromo-2-hydroxy-3-nitropyridine?

- Methodology : Synthesis typically involves nitration and bromination of pyridine derivatives. For purification, recrystallization using polar aprotic solvents (e.g., DMF or ethanol/water mixtures) is effective due to the compound’s high melting point (246–250°C) . Safety protocols (e.g., PPE, fume hoods) must be followed, as the compound is classified with hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Q. How can spectroscopic techniques (FT-IR, Raman, NMR) be optimized for characterizing this compound?

- Methodology :

- FT-IR/Raman : Focus on nitro (NO₂) stretching vibrations (~1520–1350 cm⁻¹) and hydroxyl (OH) bands (~3200 cm⁻¹). Computational pre-optimization of molecular geometry using density functional theory (DFT) enhances spectral assignment accuracy .

- NMR : Use DMSO-d₆ to resolve hydroxyl proton signals (δ ~10–12 ppm). Coupling constants between adjacent protons (e.g., H-4 and H-6) help confirm regiochemistry .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Impervious gloves, safety goggles, and respiratory protection to mitigate irritation risks .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Thermal decomposition releases toxic gases (e.g., NOx), necessitating proper ventilation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- Functional Selection : Hybrid functionals (e.g., B3LYP) combine exact exchange and gradient corrections to accurately model nitro group electron-withdrawing effects and bromine’s inductive contributions .

- Reactivity Insights : HOMO-LUMO gaps calculated via DFT reveal electrophilic/nucleophilic sites. For example, the nitro group directs electrophilic substitution to the C-4 position .

Q. How do steric and electronic effects of substituents influence regioselectivity in reactions involving this compound?

- Methodology :

- Steric Maps : Molecular electrostatic potential (MEP) surfaces identify steric hindrance near the bromine atom, favoring reactions at the C-4 or C-6 positions .

- Kinetic vs. Thermodynamic Control : Computational studies (e.g., transition state analysis) differentiate pathways. Nitro groups stabilize intermediates via resonance, while bromine’s bulkiness disfavors ortho-substitution .

Q. How should researchers address contradictory data in literature regarding synthetic yields or spectroscopic assignments?

- Methodology :

- Reproducibility Checks : Validate synthetic protocols (e.g., reaction time, catalyst loading) against multiple sources. For spectral discrepancies, cross-reference with DFT-simulated spectra (e.g., Gaussian 16) .

- Error Analysis : Compare experimental conditions (e.g., solvent polarity, temperature) that may alter reaction pathways or spectral line shapes .

Q. What computational strategies are effective for studying the compound’s interactions in molecular docking or drug design?

- Methodology :

- Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) parameterized for nitro and bromine groups. Include solvation models (e.g., PBSA) to account for aqueous interactions .

- Pharmacophore Modeling : Highlight hydrogen-bonding (hydroxyl group) and halogen-bonding (bromine) motifs as key interaction sites .

属性

IUPAC Name |

5-bromo-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRLCVUDLFFTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166481 | |

| Record name | 5-Bromo-3-nitro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-34-7 | |

| Record name | 5-Bromo-3-nitro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-nitro-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15862-34-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-3-nitro-2-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-nitro-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-3-NITRO-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAS8HHD2PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。